molecular formula C31H42N4O7S B611675 VH032-PEG3-acetylene CAS No. 2098799-80-3

VH032-PEG3-acetylene

Cat. No.: B611675
CAS No.: 2098799-80-3
M. Wt: 614.758
InChI Key: HHXQNDSXTCIWSG-CERRFVOPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mechanism of Action

Target of Action

VH032-PEG3-acetylene is a synthesized E3 ligase ligand-linker conjugate . The primary target of this compound is the von Hippel-Lindau (VHL) protein . VHL is a component of the E3 ubiquitin-protein ligase complex, which plays a key role in the ubiquitin-proteasome pathway .

Mode of Action

this compound incorporates the VH032 based VHL ligand and a linker used in Proteolysis-Targeting Chimera (PROTAC) technology . As a click chemistry reagent, it contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . This interaction allows the compound to bind to its target protein and induce its degradation .

Biochemical Pathways

The compound operates within the ubiquitin-proteasome pathway, a crucial system for protein degradation and turnover . By targeting the VHL protein, this compound can influence the degradation of specific proteins, thereby affecting various downstream cellular processes .

Pharmacokinetics

Its solubility in dmso is reported to be 50 mg/ml , which could potentially influence its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the degradation of target proteins via the ubiquitin-proteasome pathway . This can lead to alterations in cellular processes regulated by these proteins .

Action Environment

It’s worth noting that the compound’s stability and solubility can be affected by storage conditions . For instance, it is recommended to store the compound at -20°C for up to 3 years in powder form, and up to 2 years in solvent at -80°C .

Biochemical Analysis

Biochemical Properties

VH032-PEG3-acetylene plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily through the copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .

Cellular Effects

Preliminary studies suggest that it may influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with the VHL ligand, forming a part of the PROTAC technology . It exerts its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Current knowledge suggests that it has a certain degree of stability and degradation over time .

Dosage Effects in Animal Models

Future studies will provide more information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in certain metabolic pathways, interacting with various enzymes or cofactors .

Transport and Distribution

It is anticipated that it interacts with various transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

Future studies will provide more information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

The synthesis of VH032-PEG3-acetylene involves the conjugation of a VH032-based VHL ligand with a polyethylene glycol (PEG) linker and an acetylene group. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

VH032-PEG3-acetylene undergoes various chemical reactions, including:

Comparison with Similar Compounds

VH032-PEG3-acetylene is unique due to its specific combination of a VH032-based VHL ligand, a PEG linker, and an acetylene group. Similar compounds include:

These compounds share similar applications in PROTAC technology but differ in their linker structures and functional groups, which can affect their binding affinities and degradation efficiencies.

Properties

IUPAC Name

(2S,4R)-1-[(2S)-3,3-dimethyl-2-[[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]acetyl]amino]butanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H42N4O7S/c1-6-11-40-12-13-41-14-15-42-19-26(37)34-28(31(3,4)5)30(39)35-18-24(36)16-25(35)29(38)32-17-22-7-9-23(10-8-22)27-21(2)33-20-43-27/h1,7-10,20,24-25,28,36H,11-19H2,2-5H3,(H,32,38)(H,34,37)/t24-,25+,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHXQNDSXTCIWSG-CERRFVOPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCC#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCC#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H42N4O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

614.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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